molecular formula C18H16O6 B13822775 Alnetin CAS No. 3151-82-4

Alnetin

Cat. No.: B13822775
CAS No.: 3151-82-4
M. Wt: 328.3 g/mol
InChI Key: VOLPCZWHFBZDQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Alnetin can be synthesized through several methods. One common approach involves the use of flavonoid precursors and specific reaction conditions to achieve the desired structure. The synthesis typically involves the hydroxylation and methoxylation of the flavone backbone .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources such as Lindera lucida or chemical synthesis using advanced techniques. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Alnetin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different properties and applications .

Scientific Research Applications

Alnetin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other flavonoid compounds and studying reaction mechanisms.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular conditions.

Mechanism of Action

The mechanism of action of Alnetin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating enzyme activity, influencing gene expression, and interacting with cellular receptors. These interactions lead to various biological effects, such as antioxidant activity, anti-inflammatory responses, and potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Alnetin is similar to other flavonoids such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, particularly the presence of hydroxyl and methoxy groups at specific positions on the flavone backbone.

Properties

IUPAC Name

5-hydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-16-14(20)13-11(19)9-12(10-7-5-4-6-8-10)24-15(13)17(22-2)18(16)23-3/h4-9,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLPCZWHFBZDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185409
Record name Alnetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3151-82-4
Record name 5-Hydroxy-6,7,8-trimethoxy-2-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3151-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alnetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003151824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alnetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALNETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L2Y6EHL5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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